2-Methyl-2-azabicyclo[2.2.1]heptan-5-one
Description
2-Methyl-2-azabicyclo[2.2.1]heptan-5-one is a bicyclic compound featuring a seven-membered ring system with a bridgehead nitrogen atom and a ketone group. Its IUPAC name reflects the norbornane-like framework (bicyclo[2.2.1]heptane) modified by a methyl-substituted nitrogen and a carbonyl moiety. It is cataloged under CAS numbers such as 93798-22-2 (amine derivative) and 50494-49-0 (ketone form) and is commercially available for research applications .
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.2.1]heptan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-2-6(8)3-7(5)9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJIIIRMCKDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.1]heptan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and other electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions include oxygenated derivatives, epoxides, and polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.1]heptan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form various interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogs and Their Features
Pharmacological Relevance
- DNMT1 Inhibition : Derivatives like C-1723 (2-azabicyclo[3.2.1]octan-2-ium) exhibit strong binding to DNMT1 via three hydrogen bonds and an H-π interaction . The smaller 2.2.1 system may reduce steric hindrance but limit binding pocket compatibility compared to the 3.2.1 analog.
- Bioavailability : The methyl group in this compound enhances metabolic stability relative to unsubstituted analogs, while Boc-protected versions improve solubility for in vitro assays .
Commercial Availability and Cost
Table 2: Pricing and Availability of Selected Compounds
Biological Activity
2-Methyl-2-azabicyclo[2.2.1]heptan-5-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- Structure : The bicyclic structure of this compound features a ketone group at the 5-position, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with bicyclic ketones.
- Reaction Conditions : Common methods include reduction using lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) or other nucleophilic substitution reactions.
Neuropharmacological Effects
Research indicates that compounds with the 2-azabicyclo[2.2.1]heptane scaffold exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions.
- Binding Affinity : Studies have shown that derivatives of this compound can bind with high affinity to nAChRs, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders .
Anticancer Activity
Recent investigations have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Moderate Activity |
| MCF-7 (Breast Cancer) | 10.5 | Significant Activity |
| MV4-11 (Leukemia) | 12.0 | Moderate Activity |
These results indicate that modifications to the bicyclic structure can enhance biological activity, making this compound a promising candidate for further drug development .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:
- Receptor Binding : The compound acts as a ligand for nAChRs, modulating their activity and influencing neurotransmitter release.
- Antiproliferative Mechanisms : In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Study on Neuroprotective Effects
In a recent study, researchers evaluated the neuroprotective effects of a derivative of this compound in an animal model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Anticancer Research
Another study focused on the anticancer properties of this compound against glioblastoma cells, revealing that it significantly inhibited tumor growth in vitro and in vivo models, supporting its development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
